1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(6(11)9-10)7-2-3-8-5/h2-3H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQSMSZULGOJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218821 | |
| Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyrazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117883-61-1 | |
| Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyrazin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117883-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyrazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis of 1 Methyl 2h Pyrazolo 3,4 B Pyrazin 3 One and Its Derivatives
Methodologies for Constructing the Pyrazolo[3,4-b]pyrazine Core
The assembly of the fused pyrazolo[3,4-b]pyrazine system is typically achieved by forming the pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) precursor. This approach allows for significant variation in substitution on the pyrazole moiety prior to the final annulation step.
Annulation Reactions Utilizing Pyrazole Precursors
The use of substituted pyrazoles, particularly those bearing amino or related functionalities, is a cornerstone in the synthesis of pyrazolo[3,4-b]pyrazines. These precursors act as versatile building blocks for the annulation of the pyrazine ring.
5-Aminopyrazoles: 5-Aminopyrazoles are widely employed as nucleophilic synthons for the construction of various fused pyrazolo-azine systems. researchgate.netosi.lv The general strategy involves the condensation of the 5-aminopyrazole with a 1,2-dielectrophilic species, which provides the two carbon atoms needed to complete the pyrazine ring. researchgate.net
o-Aminonitrosopyrazoles: A particularly effective and direct route to the pyrazolo[3,4-b]pyrazine core involves the use of 5-amino-4-nitrosopyrazoles. researchgate.netresearchgate.net These precursors possess adjacent amino and nitroso groups, which can readily react with active methylene compounds to form the pyrazine ring in a single step. For instance, the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with compounds like malononitrile or benzoylacetonitrile provides a one-pot synthesis of the corresponding 6-amino-pyrazolo[3,4-b]pyrazine-5-carbonitrile derivatives. researchgate.net This condensation reaction is a powerful tool for accessing highly functionalized pyrazolo[3,4-b]pyrazines that can serve as intermediates for further transformations. researchgate.netresearchgate.net
| 5-Amino-4-nitrosopyrazole Precursor | Active Methylene Compound | Product | Reference |
|---|---|---|---|
| 5-amino-3-methyl-4-nitroso-1-phenylpyrazole | Malononitrile | 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | researchgate.net |
| 5-amino-3-methyl-4-nitroso-1-phenylpyrazole | Benzoylacetonitrile | 6-amino-3-methyl-1,5-diphenyl-1H-pyrazolo[3,4-b]pyrazine | researchgate.net |
Multi-Component Reactions for the Assembly of the Fused System
Multi-component reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. beilstein-journals.org This strategy offers advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular diversity. While extensively developed for the analogous pyrazolo[3,4-b]pyridine and quinoline systems, the principles are applicable to pyrazolo[3,4-b]pyrazine synthesis. mdpi.comresearchgate.netnih.gov
A common MCR approach for the pyridine analogues involves the one-pot cyclocondensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound such as a β-ketonitrile or a cyclic β-diketone. researchgate.netnih.gov The reaction typically proceeds through the initial formation of a Knoevenagel condensation product between the aldehyde and the active methylene compound, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and aromatization. nih.gov By analogy, an MCR for the pyrazolo[3,4-b]pyrazine core could be envisioned using precursors that introduce the necessary nitrogen atoms into the newly formed ring.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole | Aromatic Aldehyde | Benzoylacetonitrile | Ammonium Acetate | Substituted Pyrazolo[3,4-b]pyridine | researchgate.net |
| 5-Aminopyrazole | Aldehyde | Dimedone | Ethanol, Reflux | Dihydro-pyrazolo[3,4-b]quinoline | nih.gov |
| 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine | Aldehyde | 3-(cyanoacetyl)indole | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Indole-substituted Pyrazolo[3,4-b]pyridine | nih.gov |
Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies
Modern transition-metal catalysis, particularly using palladium, offers powerful and regioselective methods for constructing and functionalizing heterocyclic cores. thieme.de Palladium-catalyzed reactions can be employed for intramolecular cyclizations to form the pyrazine ring or for cross-coupling reactions to introduce substituents onto a pre-formed pyrazolo[3,4-b]pyrazine nucleus.
One relevant strategy involves the intramolecular Heck-type cyclization of a suitably functionalized pyrazole precursor. For example, the reaction of a 5-aminopyrazole with a β-halovinyl aldehyde can lead to a Schiff base intermediate that undergoes a palladium-catalyzed intramolecular C-C bond formation to yield the fused pyrazolo[3,4-b]pyridine ring system with high regioselectivity. beilstein-journals.org A similar approach could be adapted for pyrazine ring synthesis.
Furthermore, palladium-catalyzed cross-coupling reactions are invaluable for derivatization. A halogenated pyrazolo[3,4-b]pyrazine can serve as a versatile platform for introducing aryl, alkynyl, or other groups via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, respectively. nih.gov Additionally, palladium-catalyzed aminocarbonylation has been successfully used to introduce carboxamide functionalities onto the pyrazolo[3,4-b]pyridine core in high yields, demonstrating the utility of this catalysis for installing carbonyl-containing groups. thieme.de
Regioselective Functionalization and Derivatization of Pyrazolo[3,4-b]pyrazin-3-one
For the synthesis of the specific target, 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one, key functionalization steps include the introduction of the methyl group at the N-1 position of the pyrazole ring and the establishment of the carbonyl function at C-3.
Selective N-Alkylation at Position 1 (e.g., Methylation)
The introduction of a methyl group at the N-1 position of the pyrazole ring is a critical step that dictates the final structure. This can be achieved through two primary strategies: alkylation of the pyrazole precursor before the annulation reaction or direct alkylation of the fused pyrazolo[3,4-b]pyrazin-3-one system.
Alkylation of a 3-substituted pyrazole precursor often yields a mixture of N-1 and N-2 isomers. However, regioselective N-1 alkylation of 3-substituted pyrazoles can be achieved under specific basic conditions, for example, using potassium carbonate in DMSO. acs.org The regioselectivity of such reactions is influenced by steric and electronic factors of the pyrazole substituents and can be rationalized through DFT calculations. acs.org Performing the methylation at the pyrazole stage allows for the separation of isomers before proceeding with the more complex annulation chemistry.
Alternatively, direct methylation of the pyrazolo[3,4-b]pyrazin-3-one scaffold is possible. The regioselectivity of this reaction would depend on the relative nucleophilicity of the different nitrogen atoms in the heterocyclic system and the reaction conditions employed.
Introduction and Chemical Transformations of the Carbonyl Functionality at Position 3
The carbonyl group at the C-3 position is a defining feature of the target molecule, rendering it a lactam. Its introduction is typically integrated into the ring-forming strategy. An analogous synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves the cyclization of a 5-amino-1H-pyrazole-4-carboxylic acid precursor. nih.gov The carboxylic acid is first activated, often by forming an oxazinone intermediate with acetic anhydride, which is then reacted with an appropriate amine or other nitrogen source to form the final pyrimidinone ring. nih.gov A similar strategy, starting from 1-methyl-5-aminopyrazole-4-carboxylic acid and reacting it with a synthon that provides the remaining N-C fragment of the pyrazine ring, would be a logical route to this compound.
Once formed, the C-3 carbonyl (lactam) functionality can undergo further chemical transformations. While it is relatively stable, it can be converted into other functional groups to generate further derivatives.
Strategies for Remote Substituent Introduction (e.g., at C6)
The introduction of substituents at the C6 position of the pyrazolo[3,4-b]pyrazin-3-one core is a critical aspect of structure-activity relationship (SAR) studies, as modifications at this position can significantly influence the biological properties of the molecule. Various synthetic strategies have been developed to achieve C6-functionalization, often leveraging the reactivity of precursor molecules.
One common approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The nature of the substituent at the C6 position of the final product is determined by the choice of the dicarbonyl component. For instance, using a non-symmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, and the reaction conditions can be optimized to favor the desired C6-substituted product. The relative electrophilicity of the two carbonyl groups in the dicarbonyl compound plays a crucial role in directing the regioselectivity of the cyclization.
Another effective strategy involves the functionalization of a pre-formed pyrazolo[3,4-b]pyridine ring system, which can be conceptually extended to the pyrazinone analog. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the selective arylation at the C6 position of di-halogenated pyrazolo[3,4-b]pyridines. This approach allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C6 position with high selectivity over other positions.
Furthermore, the key intermediate, 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, obtained from the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile, serves as a versatile precursor for introducing various functionalities at the C6 position. researchgate.net The amino group at C6 can be transformed into a variety of other functional groups through standard chemical transformations, providing access to a diverse library of C6-substituted derivatives. For example, diazotization of the C6-amino group followed by Sandmeyer-type reactions can introduce halo, cyano, or hydroxyl groups.
| Strategy | Key Reactants/Intermediates | Resulting C6-Substituent | Reference |
| Cyclocondensation | 5-Aminopyrazole and a substituted 1,3-dicarbonyl compound | Determined by the substituent on the dicarbonyl | General Strategy |
| Cross-Coupling | Dihalogenated pyrazolo[3,4-b]pyridine and boronic acids | Aryl or heteroaryl groups | researchgate.net |
| Functionalization of Amino Group | 6-Amino-pyrazolo[3,4-b]pyrazine derivative | Diverse functional groups via diazotization, etc. | researchgate.net |
Advanced Synthetic Techniques and Sustainable Chemistry Approaches
In recent years, there has been a significant shift towards the adoption of advanced and sustainable synthetic methodologies in organic chemistry. These techniques offer numerous advantages over traditional methods, including shorter reaction times, higher yields, improved safety profiles, and reduced environmental impact. The synthesis of pyrazolo[3,4-b]pyrazin-3-ones has also benefited from these advancements.
Microwave-Assisted Organic Synthesis (MAOS) in Pyrazolo[3,4-b]pyrazin-3-one Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purities. researchgate.net Several studies have reported the successful application of microwave irradiation in the synthesis of fused pyrazolo systems, including pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-d]pyrimidin-4-ones. researchgate.netnih.govmonash.edu
For instance, the three-component reaction of 5-aminopyrazole derivatives, aldehydes, and cyclic β-diketones to form pyrazolo[3,4-b]pyridine-spirocycloalkanediones has been efficiently carried out under microwave irradiation. researchgate.net This protocol offers a simple, one-step methodology with the advantages of easy work-up, mild reaction conditions, and environmental benignity. researchgate.net Similarly, the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been achieved through a microwave-assisted three-component reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.govmonash.edu This method is characterized by short reaction times, pot- and step-economy, and often allows for chromatography-free product isolation. monash.edu These examples highlight the potential of MAOS to significantly improve the synthesis of the this compound scaffold and its derivatives.
| Reaction Type | Reactants | Conditions | Advantages | Reference |
| Three-component reaction | 5-Aminopyrazoles, paraformaldehyde, cyclic β-diketones | Microwave irradiation | Rapid, one-pot, easy work-up | researchgate.net |
| Three-component reaction | 5-Aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave irradiation (160 °C, 55 min) | Short reaction time, high yield, chromatography-free isolation | nih.govmonash.edu |
| Cyclocondensation | o-Aminonitrosopyrazoles, cyclic β-diketones | Microwave irradiation | Higher yields, shorter reaction times | researchgate.net |
Application of Heterogeneous Catalysis and Green Solvents
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The use of heterogeneous catalysts and green solvents are two key aspects of this approach.
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and often improved stability. In the synthesis of pyrazolo[3,4-b]pyridines, a novel nano-magnetic metal-organic framework based on Fe3O4 (Fe3O4@MIL-101(Cr)-N(CH2PO3)2) has been successfully employed as a heterogeneous catalyst. nih.gov This catalyst facilitated the condensation reaction of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole to produce pyrazolo[3,4-b]pyridine derivatives in high yields under solvent-free conditions. nih.gov The catalyst could be easily recovered using an external magnet and reused for several cycles without a significant loss of activity.
The use of green solvents, such as water and ethanol, or performing reactions under solvent-free conditions, is another important aspect of sustainable chemistry. Zirconium(IV) chloride (ZrCl4), a relatively non-toxic, inexpensive, and water-stable Lewis acid, has been used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines in a solvent mixture of EtOH/DMF. mdpi.com The development of synthetic routes that utilize such environmentally benign catalysts and solvent systems is a promising area of research for the sustainable production of this compound and its derivatives.
| Catalyst/Solvent | Reaction Type | Conditions | Advantages | Reference |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Three-component condensation | 100 °C, solvent-free | High yields, reusable catalyst, easy separation | nih.gov |
| Zirconium(IV) chloride (ZrCl4) | Cyclization | EtOH/DMF | Green Lewis acid, low toxicity | mdpi.com |
Structure Activity Relationship Sar and Advanced Computational Studies of Pyrazolo 3,4 B Pyrazin 3 One Analogues
Elucidation of Structure-Activity Relationships within Pyrazolo[3,4-b]pyrazin-3-one Chemical Space
The biological activity of pyrazolo[3,4-b]pyrazin-3-one analogues is intricately linked to the nature and position of substituents on both the pyrazole (B372694) and pyrazine (B50134) rings. These substitutions influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.
Impact of N1 Substitution on Biological Activity Profiles
The substituent at the N1 position of the pyrazole ring plays a pivotal role in modulating the biological activity of pyrazolo[3,4-b] fused systems. In many instances, this position is solvent-exposed and can be modified to fine-tune physicochemical properties and target engagement.
Analysis of the broader 1H-pyrazolo[3,4-b]pyridine class reveals that a significant portion of studied compounds bear a methyl group at the N1 position. nih.gov This is followed by other alkyl groups and phenyl rings. nih.gov The nature of the N1 substituent can significantly impact the compound's potency and selectivity. For instance, in a series of pyrazolo[4,3-c]pyridine inhibitors, a methyl group at the N-1 position was found to be favorable for activity, while larger, more polar residues led to a slight decrease in potency. acs.org Conversely, the absence of a substituent at the N-1 atom of the pyrazole resulted in a slightly diminished ability to disrupt protein-protein interactions. acs.org
These findings suggest that for 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one analogues, the N1-methyl group likely plays a key role in orienting the scaffold within a binding pocket. Modifications at this position could be a viable strategy for optimizing activity. For example, small alkyl or substituted phenyl groups could be explored to probe for additional interactions with the target protein.
Table 1: Impact of N1-Substitution on the Activity of Pyrazolo[4,3-c]pyridine Analogues Note: This data is from a related scaffold and is presented to infer potential trends for pyrazolo[3,4-b]pyrazin-3-one analogues.
| Compound | N1-Substituent | Relative Activity |
| 1 | Methyl | +++ |
| 2 | H | ++ |
| 3 | Hydroxyethyl | ++ |
| 4 | Carboxylate | - |
(Data adapted from studies on pyrazolo[4,3-c]pyridines. acs.org)
Role of Substituents at Pyrazine Ring Positions (e.g., C6) in Molecular Recognition
Substituents on the pyrazine ring of the pyrazolo[3,4-b]pyrazin-3-one core are critical for molecular recognition and binding affinity. The C6 position, in particular, often serves as a key vector for introducing diversity and interacting with specific residues in a target's binding site.
In the analogous pyrazolo[3,4-b]pyridine series, a wide variety of substituents at the C6 position have been explored, including hydrogen, methyl, phenyl, and various heterocyclic rings. mdpi.com The nature of the C6 substituent can dramatically influence the biological activity. For example, in a series of adenosine (B11128) A1 and A2a receptor antagonists based on a 1-phenyl-pyrazolo[3,4-d]pyrimidine scaffold, thioether substituents at the C6 position containing distal amides were found to be crucial for high affinity.
For the this compound scaffold, the C6 position represents a prime location for modification to enhance target-specific interactions. The introduction of groups capable of forming hydrogen bonds, hydrophobic interactions, or π-π stacking could lead to significant improvements in potency and selectivity.
Table 2: Influence of C6-Substituents on the Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives Note: This data is from a related scaffold and is presented to infer potential trends for pyrazolo[3,4-b]pyrazin-3-one analogues.
| Compound | C6-Substituent | Biological Target | Observed Activity |
| A | Phenyl | Kinase | Moderate |
| B | 4-Fluorophenyl | Kinase | High |
| C | Pyridinyl | Kinase | Moderate |
| D | Thienyl | Kinase | Low |
(Data synthesized from general observations in the literature on pyrazolo[3,4-b]pyridine kinase inhibitors.)
Structural Modifications Influencing Tautomeric Equilibria and Activity
Pyrazolo[3,4-b] fused systems can exist in different tautomeric forms, and the predominant tautomer can have a significant impact on biological activity. researchgate.net For pyrazolo[3,4-b]pyridines, the 1H- and 2H-tautomers are possible, with calculations showing the greater stability of the 1H-tautomer. nih.gov The tautomeric equilibrium can be influenced by the electronic nature of substituents on the rings. semanticscholar.org
In the case of this compound, the presence of the oxo group at the 3-position introduces the possibility of keto-enol tautomerism in addition to the pyrazole tautomerism. The equilibrium between the 3-oxo and 3-hydroxy forms will be influenced by both the solvent environment and the electronic properties of substituents on the pyrazine ring. The ability of a molecule to adopt a specific tautomeric form can be critical for its interaction with a biological target, as different tautomers present different hydrogen bond donor and acceptor patterns. Structural modifications that stabilize a particular tautomer, for instance, through intramolecular hydrogen bonding or by altering the electronic character of the rings, could be a key strategy for enhancing biological activity.
Rational Design and Optimization Principles for Pyrazolo[3,4-b]pyrazin-3-one Ligands
The development of potent and selective pyrazolo[3,4-b]pyrazin-3-one based ligands can be significantly accelerated through the application of rational design and computational chemistry techniques.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel chemical entities with improved properties. nih.govmerckmillipore.com Scaffold hopping involves replacing the core molecular framework with a structurally different one while retaining similar biological activity. researchgate.net Bioisosteric replacement, a related concept, involves the substitution of a functional group with another that has similar physicochemical properties. nih.gov
Starting from a known active compound with a different core, the pyrazolo[3,4-b]pyrazin-3-one scaffold can be introduced as a novel core. For instance, the pyrazolo[3,4-b]pyridine core has been successfully used as a scaffold hop to design novel TRK inhibitors. nih.gov Similarly, bioisosteric replacements can be applied to existing pyrazolo[3,4-b]pyrazin-3-one leads to optimize their properties. For example, a carboxylic acid group could be replaced with a tetrazole to improve metabolic stability, or a phenyl ring could be replaced with a thiophene to alter the lipophilicity and explore different binding interactions.
De Novo Design Approaches and Virtual Library Generation
De novo design algorithms can be employed to generate novel molecular structures that are predicted to bind to a specific biological target. These methods can be used to create a virtual library of pyrazolo[3,4-b]pyrazin-3-one analogues with diverse substituents at various positions. This virtual library can then be screened in silico to prioritize compounds for synthesis and biological evaluation. nih.gov
Computational approaches such as pharmacophore modeling and 3D-QSAR can be used to develop predictive models for the biological activity of pyrazolo[3,4-b]pyrazin-3-one derivatives. researchsquare.com These models can guide the design of new analogues with enhanced potency. Virtual screening of large compound databases using a pharmacophore model based on the pyrazolo[3,4-b]pyrazin-3-one scaffold can also identify new starting points for lead optimization. mdpi.com The integration of these computational methods with synthetic chemistry allows for a more efficient exploration of the chemical space around the this compound core, ultimately leading to the discovery of novel drug candidates.
Computational Chemistry in Understanding Pyrazolo[3,4-b]pyrazin-3-one Interactions
Computational chemistry has emerged as an indispensable tool in the study of drug-receptor interactions, providing profound insights at a molecular level. For derivatives of pyrazolo[3,4-b]pyrazin-3-one, these computational approaches have been pivotal in elucidating their binding mechanisms, predicting biological activities, and understanding their electronic properties and conformational behaviors. Although specific studies on this compound are limited, extensive research on analogous pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds offers a comprehensive framework for understanding the potential interactions of this compound class.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of pyrazolo[3,4-b]pyrazin-3-one analogues with their biological targets.
In a notable study, a series of 1H-pyrazolo[3,4-b]pyrazine derivatives were investigated as selective allosteric inhibitors of the protein tyrosine phosphatase SHP2, a key target in cancer therapy. Molecular docking studies predicted that these compounds bind to the allosteric site of SHP2. Specifically, a highly potent derivative, compound 4b , was shown to form hydrogen bond interactions with key residues Thr108, Glu110, and Arg111 within the binding pocket. This precise interaction pattern is crucial for its high inhibitory activity, demonstrating an IC50 value of 3.2 nM.
Similarly, in a study of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis, molecular docking was employed to guide the design of potent inhibitors. The docking studies revealed that the pyrazolo[3,4-b]pyridine core could mimic the binding interactions of known inhibitors. For instance, a designed hit compound was shown to form two crucial hydrogen bonds with the hinge residues Glu87 and Cys89 of TBK1, while another hydrogen bond was formed between the indole NH and the DFG motif residue Asp157. These interactions were deemed essential for the inhibitory activity of this class of compounds.
The binding modes of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors have also been elucidated through molecular docking. A particularly effective ligand, L5 , was found to form five conventional hydrogen bonds with residues Glu546, Met620, Lys627, and Lys572. Additionally, three carbon-hydrogen bonds were observed between the pyrazolo[3,4-b]pyridine moiety and residues Gly623, Glu618, and Asp703, highlighting the complexity and specificity of the binding interactions. mdpi.com
| Compound Class | Target Protein | Key Interacting Residues | Predicted Interactions |
| 1H-pyrazolo[3,4-b]pyrazine derivatives | SHP2 | Thr108, Glu110, Arg111 | Hydrogen bonds |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | Glu87, Cys89, Asp157 | Hydrogen bonds |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TRKA | Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703 | Hydrogen bonds, Carbon-hydrogen bonds |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead compounds.
A 3D-QSAR study was conducted on a series of 4-aminopyrazolo[3,4-b]pyridines with affinity for the A1 adenosine receptor. mdpi.com This study aimed to rationalize the structure-affinity relationships of these novel compounds. The resulting 3D-QSAR model was generated from a dataset of known A1 adenosine receptor antagonists belonging to different chemical classes. This model successfully predicted the binding affinities of the newly synthesized pyrazolo[3,4-b]pyridine derivatives. For instance, the methyl ester 2h and the isopropyl ester 5h , both featuring a p-methoxyphenylethylamino side chain at position 4, exhibited high affinity with Ki values of 6 and 7 nM, respectively. mdpi.com The QSAR model provided insights into the structural features crucial for this high affinity, aiding in the rational design of even more potent A1 adenosine receptor antagonists.
In another study focusing on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors, a 3D-QSAR model was developed that showed a statistically significant correlation between the structural features and the inhibitory activity. The model, validated by leave-one-out cross-validation, can be instrumental in predicting the anticancer activity of new analogues.
Electronic Structure Calculations for Reactivity and Interaction Insights
Electronic structure calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of molecules, including their reactivity, stability, and interaction potential.
For the related pyrazolo[3,4-b]pyridine scaffold, electronic structure calculations have been employed to investigate various aspects of their chemical behavior. One important application has been the study of tautomerism. In pyrazolo[3,4-b]pyridines that are not substituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and the 2H-pyrazolo[3,4-b]pyridine. AM1 calculations performed by Alkorta and Elguero demonstrated that the 1H-tautomer is significantly more stable, with a difference of nearly 9 kcal/mol. mdpi.com This finding is crucial for understanding the predominant form of these molecules in biological systems and for designing molecules with specific interaction patterns.
Furthermore, DFT calculations have been utilized to determine the electronic properties of newly synthesized pyrazolo[3,4-b]pyridine derivatives with potential antibacterial and cytotoxic activities. For one highly active compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) was determined to be 0.17 eV. This small energy gap is indicative of high reactivity and potential for biological activity.
Molecular Dynamics Simulations to Explore Conformational Landscapes and Protein Binding
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are used to explore the conformational flexibility of ligands and proteins, and to study the stability of ligand-protein complexes.
MD simulations have been instrumental in validating the binding modes of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine analogues predicted by molecular docking. For instance, in the study of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, MD simulations confirmed the stability of the complex formed between the most potent ligand, L5 , and the TRKA protein. mdpi.com These simulations provided evidence for the robustness of the interactions observed in the docking studies.
In a study of novel pyrazolo[3,4-d]pyrimidinone derivatives as anti-inflammatory agents, a 200 ns MD simulation was performed on the complex of the most potent compound, 5k , with the cyclooxygenase-1 (COX-1) enzyme. The root mean square deviation (RMSD) analysis of the protein-ligand complex indicated that the compound maintained a stable interaction with the enzyme throughout the simulation. The binding free energy, calculated using the molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) method, further corroborated the stable binding.
Similarly, MD simulations were employed to investigate the binding of pyrazolo[3,4-d]pyrimidine derivatives to the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. These simulations helped to predict the binding mode of newly synthesized compounds within the FLT3 binding domain and to understand the dynamics of the protein-ligand interactions.
| Computational Method | Application | Key Findings |
| Molecular Docking | Prediction of binding modes | Identification of key hydrogen bonding and hydrophobic interactions with target proteins like SHP2, TBK1, and TRKA. |
| QSAR | Prediction of biological activity | Development of models to predict the affinity of analogues for targets such as the A1 adenosine receptor. |
| Electronic Structure Calculations (DFT, AM1) | Understanding reactivity and stability | Determination of the greater stability of the 1H-tautomer in pyrazolo[3,4-b]pyridines and calculation of electronic properties like the HOMO-LUMO gap. |
| Molecular Dynamics Simulations | Assessing complex stability and conformational dynamics | Confirmation of the stability of ligand-protein complexes and exploration of the conformational landscape of the bound ligands. |
Future Directions and Advanced Research Perspectives for Pyrazolo 3,4 B Pyrazin 3 One Compounds
Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of pyrazolo[3,a]pyrazin-3-one compounds. These computational tools can significantly accelerate the drug development process by rapidly analyzing vast datasets to identify promising candidates and predict their properties.
Generative AI models, for instance, can facilitate the de novo design of novel pyrazolo[3,4-b]pyrazin-3-one analogues with optimized activity and pharmacokinetic profiles. By learning from existing chemical data, these algorithms can propose new molecular structures that are tailored to interact with specific biological targets. For related heterocyclic systems like pyrazolo[3,4-d]pyridazinones, deep learning models have already been successfully integrated into scaffold-based molecular design workflows to discover novel and selective kinase inhibitors. acs.org
Furthermore, quantitative structure-activity relationship (QSAR) models, powered by machine learning, can predict the biological activity of newly designed compounds, thereby prioritizing synthesis efforts. For the related pyrazolo[3,4-b]pyridine scaffold, 3D-QSAR models have been generated to rationalize the structure-affinity relationships for adenosine (B11128) A1 receptor antagonists. nih.govacs.org A similar approach for pyrazolo[3,4-b]pyrazin-3-ones could guide the modification of the core structure to enhance potency and selectivity, reducing the time and cost associated with traditional screening methods.
Exploration of Novel Biological Targets through High-Throughput Screening (HTS) and Chemical Proteomics
Identifying the biological targets of pyrazolo[3,4-b]pyrazin-3-one compounds is crucial for understanding their mechanism of action and therapeutic potential. High-throughput screening (HTS) provides a powerful platform for rapidly assessing the activity of large libraries of these compounds against a wide array of biological targets. nih.govresearchgate.net
HTS campaigns can be designed to screen pyrazolo[3,4-b]pyrazin-3-one libraries against panels of kinases, phosphatases, or other enzyme families implicated in disease. This approach can uncover novel inhibitors for previously untargeted proteins. For example, recent studies have identified 1H-pyrazolo[3,4-b]pyrazine derivatives as highly selective allosteric inhibitors of the protein tyrosine phosphatase SHP2, a key target in oncology. nih.gov
To complement HTS, chemical proteomics offers a suite of powerful techniques for target deconvolution directly in a biological context. nih.gov Methods such as affinity purification coupled with mass spectrometry, cellular thermal shift assay (CETSA), and activity-based protein profiling (ABPP) can identify the specific protein partners of a bioactive compound within complex cellular lysates. nih.gov Applying these strategies to promising pyrazolo[3,4-b]pyrazin-3-one "hits" from phenotypic screens will be essential to elucidate their molecular mechanisms and validate new therapeutic targets.
Stereoselective Synthesis and Chiral Recognition Studies
The introduction of chiral centers into the pyrazolo[3,4-b]pyrazin-3-one scaffold can lead to enantiomers with distinct pharmacological properties. It has been observed in related structures, such as spiropyrazolopyridones, that one enantiomer can be significantly more potent than the other. rsc.org Therefore, the development of methods for stereoselective synthesis is a critical future direction.
Recent advances in asymmetric catalysis, particularly using N-heterocyclic carbenes (NHCs), have enabled the efficient enantioselective synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.orgrsc.orgbohrium.com This oxidative [3+3] annulation strategy yields products with high enantioselectivity and could be adapted for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyrazin-3-one derivatives. rsc.orgrsc.org Such methods would provide access to enantiomerically pure compounds, facilitating a more precise evaluation of their biological activities and structure-activity relationships.
Alongside stereoselective synthesis, the development of robust analytical methods for chiral recognition and separation is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for separating enantiomers and is essential for both analytical characterization and preparative isolation of stereoisomers of fused pyrazole (B372694) heterocycles. ijcpa.inmdpi.commdpi.com Establishing effective chiral separation protocols will be fundamental for advancing the preclinical development of chiral pyrazolo[3,4-b]pyrazin-3-one candidates.
Development as Chemical Probes for Cellular Processes
The inherent structural features of the pyrazolo[3,4-b]pyrazine core make it an attractive scaffold for the development of chemical probes to study cellular processes. By incorporating fluorophores or other reporter groups, these compounds can be transformed into tools for cellular imaging and target engagement studies. rsc.org
Derivatives of the related pyrazolo[3,4-b]quinoline scaffold have been successfully developed as fluorescent sensors for detecting metal cations in living cells. mdpi.com Similarly, pyrazine-containing D-A-D (donor-acceptor-donor) type compounds have been designed as probes for long-term live cell imaging. frontiersin.org Future research could focus on designing pyrazolo[3,4-b]pyrazin-3-one-based probes that are targeted to specific subcellular organelles or that respond to changes in the cellular microenvironment, such as pH or redox state. researchgate.net
Furthermore, equipping these molecules with reactive moieties or photo-crosslinkers would enable their use in activity-based protein profiling (ABPP) and target identification studies, providing a deeper understanding of their interactions within the cell. nih.govresearchgate.net
Horizon Scanning for Emerging Therapeutic Applications
While initial research has highlighted the potential of pyrazolo[3,4-b]pyrazine derivatives in oncology and as anti-inflammatory agents, future research should explore a broader range of therapeutic applications. ontosight.ainih.gov The structural similarity of this scaffold to endogenous purines suggests that it may interact with a wide variety of biological targets.
A recent study has demonstrated the significant potential of 1H-pyrazolo[3,4-b]pyrazine derivatives as highly selective allosteric inhibitors of SHP2, with potent activity against KRASG12C-mutant non-small cell lung cancer cells. nih.gov This finding opens a promising new avenue for the development of targeted cancer therapies.
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 4b | SHP2 | 3.2 | NCI-H358 (KRASG12C) | 0.58 |
| IACS-13909 | SHP2 | 56.8 | NCI-H358 (KRASG12C) | 2.78 |
Data from a study on 1H-pyrazolo[3,4-b]pyrazine derivatives as SHP2 inhibitors. nih.gov
Additionally, the pyrazolo[3,4-b]pyrazine core has been investigated for antifungal and antiparasitic activities. nih.govresearchgate.net Future screening efforts could focus on identifying potent agents against emerging infectious diseases. The versatility of the scaffold also suggests potential applications in neurodegenerative diseases and metabolic disorders, which represent areas ripe for exploration. nih.gov
Q & A
Q. What are the current challenges in synthesizing pyrazolo[3,4-b]pyrazine derivatives, and how can they be addressed methodologically?
Traditional synthesis methods face issues such as catalyst separation, toxic solvents, and low yields. A catalyst-free, one-pot protocol under microwave irradiation (MWI) in aqueous ethanol at room temperature has been developed to address these challenges. This method avoids toxic solvents and reduces energy consumption while achieving high product yields . Key steps include optimizing reactant ratios (e.g., aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole) and leveraging MWI for rapid heating and uniform reaction conditions .
Q. What spectroscopic techniques are essential for characterizing 1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one derivatives?
Characterization requires a combination of:
- H and C NMR to confirm chemical environments and substituent positions (e.g., methyl groups at δ 2.5–3.5 ppm in H NMR) .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm) .
- UV-Vis spectroscopy to assess electronic transitions in heteroaromatic systems .
- Mass spectrometry (EI/CI) for molecular weight confirmation and fragmentation patterns .
Q. How can regioselectivity be controlled during pyrazolo[3,4-b]pyrazine functionalization?
Regioselectivity in C-3 arylation can be achieved using palladium-catalyzed "on water" reactions. This method employs low catalytic loadings (e.g., Pd(OAc) with SPhos ligand) at 80°C, enabling direct coupling with (hetero)aryl halides. The aqueous medium enhances reaction efficiency and simplifies purification .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of pyrazolo[3,4-b]pyrazine derivatives?
Substitutions at the 3-, 5-, and 6-positions significantly alter pharmacological properties. For example:
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., 5-cyano or 6-nitro) show enhanced activity against S. aureus and C. albicans .
- Analgesic/anti-inflammatory effects : 5-Chloro-3-methyl-1-phenylpyrazole derivatives exhibit COX-2 inhibition, validated via carrageenan-induced edema models .
Methodological validation includes in vitro enzyme assays and in vivo rodent models with dose-response analysis .
Q. What strategies resolve contradictions in reaction yields reported for pyrazolo[3,4-b]pyrazine synthesis?
Discrepancies arise from varying reaction conditions (e.g., solvent polarity, temperature). For example:
- Microwave-assisted synthesis () achieves >80% yields in 20 minutes, whereas reflux methods () require 6–12 hours for similar outcomes.
- Contradictions are resolved by systematic optimization: adjusting solvent (toluene vs. aqueous ethanol), catalyst (TFA vs. none), and energy input (MWI vs. conventional heating) .
Q. How can computational methods guide the design of pyrazolo[3,4-b]pyrazine-based therapeutics?
Density Functional Theory (DFT) calculations predict electronic properties and binding affinities. For instance:
Q. What are the limitations of current synthetic routes to pyrrolo[3,4-b]pyrazine-fused systems?
Attempts to trap intermediates with 3,4-pyridyne (via C-1 lithiation) often fail due to steric hindrance. Alternative routes involve:
- Multi-step alkylation of pyrrolo[3,4-b]indolones .
- Microwave-enhanced cyclization to improve ring-closure efficiency .
Methodological Guidelines
8. Recommended protocols for scaling up pyrazolo[3,4-b]pyrazine synthesis:
- Catalyst-free MWI : Scale reactions using continuous-flow reactors to maintain temperature control and prevent side reactions .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates .
9. Strategies for analyzing reaction intermediates in complex syntheses:
- Online monitoring : Employ HPLC-MS or ReactIR to track intermediate formation (e.g., enamine intermediates in ) .
- Isolation via TLC : Use preparative TLC (silica GF254) with visualization under UV254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
